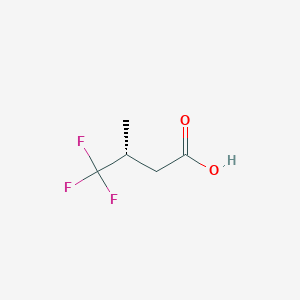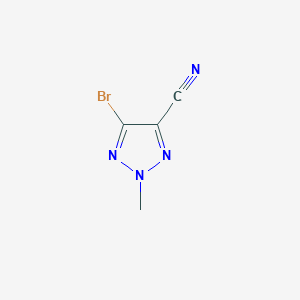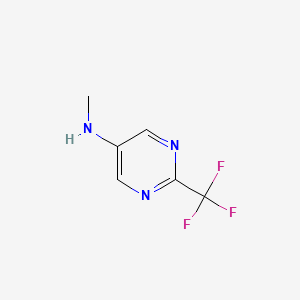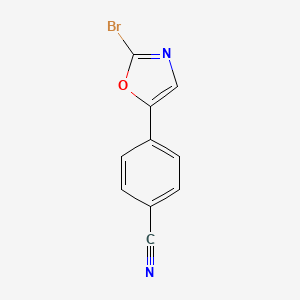
3-Ethynyl-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-2-methylphenol is an organic compound with the molecular formula C9H8O It is a phenolic compound characterized by the presence of an ethynyl group at the third position and a methyl group at the second position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethynyl-2-methylphenol can be synthesized through various methods, including the Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: 3-Ethynyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 3-Ethyl-2-methylphenol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3-Ethynyl-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-Ethynyl-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
相似化合物的比较
Phenol: Lacks the ethynyl and methyl groups, making it less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): Similar structure but lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylphenol: Lacks the methyl group, which can influence its chemical properties and biological activities.
Uniqueness: 3-Ethynyl-2-methylphenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H8O |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
3-ethynyl-2-methylphenol |
InChI |
InChI=1S/C9H8O/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6,10H,2H3 |
InChI 键 |
QAKJTZBIEJSUKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)



![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)



![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)

